A Technical Guide to LAS191954 for the Investigation of B-Cell Activation Pathways
A Technical Guide to LAS191954 for the Investigation of B-Cell Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LAS191954, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and drug development professionals investigating B-cell activation pathways. It covers the mechanism of action of LAS191954, its effects on various aspects of B-cell function, and detailed protocols for key in vitro experiments. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction to LAS191954 and PI3Kδ in B-Cell Activation
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimeric enzymes, and the p110δ catalytic subunit is predominantly expressed in hematopoietic cells, playing a crucial role in the development and function of B-lymphocytes.
Upon B-cell receptor (BCR) engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt, which orchestrates a cascade of signaling events culminating in B-cell activation, proliferation, and differentiation.
Given its central role in B-cell signaling, PI3Kδ has emerged as a key therapeutic target for a range of immunological disorders, including autoimmune diseases and B-cell malignancies. LAS191954 is a potent, selective, and orally available inhibitor of PI3Kδ, making it an invaluable tool for studying the intricate pathways of B-cell activation.[1][2][3]
Mechanism of Action of LAS191954
LAS191954 exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that is essential for B-cell activation. The primary consequence of PI3Kδ inhibition by LAS191954 is the suppression of Akt phosphorylation, a key event in the B-cell activation pathway.
Quantitative Data on LAS191954 Activity
The following tables summarize the key quantitative data for LAS191954 and the expected effects of selective PI3Kδ inhibition on B-cell functions.
Table 1: In Vitro Potency of LAS191954
| Parameter | Assay | Cell Type/System | IC50 | Reference |
| PI3Kδ Inhibition | Enzymatic Assay | Recombinant Human PI3Kδ | 2.6 nM | [1][4] |
| B-Cell Activation (CD69 Expression) | Flow Cytometry | Isolated Human PBMCs | 4.6 nM | [1] |
| B-Cell Activation (CD69 Expression) | Flow Cytometry | Human Whole Blood | 47 nM | [1] |
| Akt Phosphorylation (Thr308) | ELISA | Human THP-1 cells (M-CSF stimulated) | 7.8 nM | [1] |
| Akt Phosphorylation (Ser473) | HTRF Assay | Human HUVEC cells (S1P stimulated) | 295 nM (PI3Kβ) | [1] |
Table 2: Expected Effects of Selective PI3Kδ Inhibition on B-Cell Functions (Based on studies with selective PI3Kδ inhibitors)
| B-Cell Function | Assay Type | Typical Stimulus | Expected Effect of PI3Kδ Inhibition |
| Proliferation | Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, BrdU) | Anti-IgM, Anti-IgD, CD40L, IL-4 | Potent inhibition |
| Cytokine Production | ELISA, Flow Cytometry (Intracellular Staining) | TLR ligands (e.g., CpG), CD40L | Inhibition of pro-inflammatory cytokines (e.g., TNF-α) and immunoregulatory cytokines (e.g., IL-10) |
| Differentiation | Flow Cytometry (Plasmablast markers) | IL-4, Anti-CD40 | Reduction in plasmablast differentiation |
| Survival | Apoptosis Assay (e.g., Annexin V/PI staining) | - | Induction of apoptosis in malignant B-cells |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of LAS191954 on B-cell activation.
B-Cell Activation Assay: CD69 Expression
This assay measures the early activation of B-cells by quantifying the surface expression of CD69.
Materials:
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Human peripheral blood mononuclear cells (PBMCs)
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RPMI 1640 medium supplemented with 10% FBS
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LAS191954 (stock solution in DMSO)
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Anti-IgD antibody (for stimulation)
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Fluorescently labeled antibodies: Anti-CD19 (e.g., FITC), Anti-CD69 (e.g., PE)
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FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
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96-well U-bottom plate
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Flow cytometer
Protocol:
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Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
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Prepare serial dilutions of LAS191954 in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of anti-IgD antibody in RPMI 1640 medium. Add 50 µL to each well to achieve a final concentration of 10 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled anti-CD19 and anti-CD69 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
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Wash the cells twice with 200 µL of FACS buffer.
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Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.
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Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the percentage of CD69-positive cells within this gate.
B-Cell Proliferation Assay
This assay measures the ability of LAS191954 to inhibit B-cell proliferation following stimulation.
Materials:
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Purified human B-cells
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RPMI 1640 medium supplemented with 10% FBS
-
LAS191954 (stock solution in DMSO)
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Anti-IgM antibody (F(ab')2 fragment)
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IL-4
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Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well flat-bottom plate
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Luminometer
Protocol:
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Isolate B-cells from PBMCs using a negative selection kit.
-
Resuspend the purified B-cells in RPMI 1640 medium at a concentration of 5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of LAS191954 in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare a stimulation cocktail containing anti-IgM (e.g., 10 µg/mL) and IL-4 (e.g., 20 ng/mL) in RPMI 1640 medium. Add 50 µL of the cocktail to each well.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.
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Add the cell proliferation reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
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Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
Cytokine Production Assay
This assay quantifies the effect of LAS191954 on the production of key B-cell cytokines.
Materials:
-
Purified human B-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
LAS191954 (stock solution in DMSO)
-
TLR9 agonist (e.g., CpG ODN 2006)
-
CD40L
-
ELISA kits for human IL-10 and TNF-α
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96-well cell culture plate
Protocol:
-
Isolate and resuspend purified B-cells as described in the proliferation assay protocol.
-
Plate 100 µL of the cell suspension (e.g., 2 x 10^5 cells) per well in a 96-well plate.
-
Add 50 µL of diluted LAS191954 or vehicle to the wells and pre-incubate for 30 minutes.
-
Prepare a stimulation cocktail containing a TLR9 agonist (e.g., 1 µM CpG ODN) and CD40L (e.g., 1 µg/mL). Add 50 µL of the cocktail to each well.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
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Quantify the concentration of IL-10 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the vehicle-treated control.
Conclusion
LAS191954 is a powerful research tool for dissecting the complexities of B-cell activation pathways. Its high potency and selectivity for PI3Kδ allow for precise investigation of the role of this kinase in various B-cell functions. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of LAS191954 in their specific experimental systems. The continued study of PI3Kδ inhibitors like LAS191954 will undoubtedly contribute to a deeper understanding of B-cell biology and the development of novel therapies for immune-mediated diseases.
References
- 1. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 3. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
